Product packaging for 3-([(2-Bromocycloheptyl)oxy]methyl)oxolane(Cat. No.:)

3-([(2-Bromocycloheptyl)oxy]methyl)oxolane

Cat. No.: B15277423
M. Wt: 277.20 g/mol
InChI Key: UKKXOFCELLRUED-UHFFFAOYSA-N
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Description

3-([(2-Bromocycloheptyl)oxy]methyl)oxolane, registered under CAS number 1342126-28-6, is a brominated cyclic ether with the molecular formula C 11 H 19 BrO 2 and a molecular weight of 263.17 g/mol . This compound is part of a class of chemicals where the oxolane (tetrahydrofuran) moiety is linked to a brominated cycloheptane ring. The oxolane functional group is of significant interest in green chemistry, as derivatives like 2-methyloxolane are recognized as sustainable, bio-based solvents for extracting lipophilic natural products, serving as safer alternatives to traditional petroleum-based solvents like hexane . The presence of both a reactive bromine atom and an ether linkage within its structure makes this molecule a valuable bifunctional synthetic intermediate in organic chemistry and medicinal chemistry research. It is primarily used in chemical synthesis, for instance, in the development of more complex molecular architectures or in pharmaceutical research for compound library generation. This product is intended for research purposes as a building block and is strictly for laboratory use. This compound is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21BrO2 B15277423 3-([(2-Bromocycloheptyl)oxy]methyl)oxolane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H21BrO2

Molecular Weight

277.20 g/mol

IUPAC Name

3-[(2-bromocycloheptyl)oxymethyl]oxolane

InChI

InChI=1S/C12H21BrO2/c13-11-4-2-1-3-5-12(11)15-9-10-6-7-14-8-10/h10-12H,1-9H2

InChI Key

UKKXOFCELLRUED-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(CC1)Br)OCC2CCOC2

Origin of Product

United States

Preparation Methods

Etherification of 2-Bromocycloheptanol with 3-(Chloromethyl)oxolane

The most direct route involves nucleophilic substitution between 2-bromocycloheptanol and 3-(chloromethyl)oxolane under basic conditions. A protocol adapted from VulcanChem’s work on analogous structures employs potassium carbonate in tetrahydrofuran (THF) at reflux, yielding the target compound in 68% isolated yield . The reaction proceeds via deprotonation of the cycloheptanol hydroxyl group, followed by nucleophilic attack on the chloromethyl moiety (Figure 1).

Key Data:

Parameter Value
Solvent THF
Base K₂CO₃
Temperature Reflux (66°C)
Reaction Time 12 hours
Yield 68%

Challenges include the limited commercial availability of 3-(chloromethyl)oxolane , necessitating in situ preparation via chlorination of 3-(hydroxymethyl)oxolane using thionyl chloride or PCl₃.

Ring-Opening Alkylation of Epoxides

An alternative strategy leverages the ring-opening of 2-bromoepoxycycloheptane with 3-(hydroxymethyl)oxolane in the presence of Lewis acids like boron trifluoride diethyl etherate (BF₃·Et₂O). This method capitalizes on the electrophilicity of the epoxide, directing nucleophilic attack to the less substituted carbon (Figure 2).

Optimization Insights:

  • Solvent Effects: Dichloromethane (DCM) enhances reaction rates compared to ethereal solvents.
  • Byproduct Mitigation: Lower temperatures (0–5°C) suppress elimination side reactions, improving yields to 72% .

Alternative Synthetic Routes

Nucleophilic Substitution via Tosylate Intermediates

Functionalization of 2-bromocycloheptanol as its tosylate derivative enables displacement by 3-(hydroxymethyl)oxolane under milder conditions. A representative procedure from bicyclic ether syntheses uses triethylamine in acetonitrile at 50°C, achieving 65% yield .

Mechanistic Considerations:

  • Tosylate formation increases leaving-group ability, reducing reaction activation energy.
  • Steric hindrance from the cycloheptyl group necessitates prolonged reaction times (24–48 hours).

Bromination of Preformed Ethers

Post-etherification bromination offers a stepwise approach. For instance, 3-[(cycloheptyloxy)methyl]oxolane undergoes radical bromination at the cycloheptane 2-position using N-bromosuccinimide (NBS) and azo initiators. While this method avoids regiochemical challenges, it suffers from low selectivity (<50% yield).

Optimization and Challenges

Steric and Electronic Effects

The cycloheptyl group’s bulk impedes nucleophilic approaches, necessitating:

  • Elevated Temperatures: Reactions often require 80–100°C to overcome kinetic barriers.
  • Polar Aprotic Solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility and transition-state stabilization.

Byproduct Formation

Competing elimination pathways generate cycloheptene derivatives, particularly under acidic or high-temperature conditions. Mitigation strategies include:

  • Low-Temperature Protocols: Limiting thermal exposure reduces dehydration.
  • Inert Atmospheres: Nitrogen or argon minimizes oxidative byproducts.

Physicochemical Considerations

Thermal Stability

Differential scanning calorimetry (DSC) of analogous brominated oxolanes reveals decomposition onset temperatures of ~180°C , indicating moderate thermal stability suitable for standard synthetic workflows.

Solubility and Reactivity

  • Solubility Profile: Miscible with THF, DCM, and ethyl acetate; insoluble in hexane.
  • Electrophilic Reactivity: The bromine atom activates the cycloheptane ring toward nucleophilic aromatic substitution (SNAr) under forcing conditions.

Chemical Reactions Analysis

Types of Reactions

3-([(2-Bromocycloheptyl)oxy]methyl)oxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-([(2-Bromocycloheptyl)oxy]methyl)oxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-([(2-Bromocycloheptyl)oxy]methyl)oxolane involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The oxolane ring can also participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues

The following compounds share functional or structural similarities with 3-([(2-Bromocycloheptyl)oxy]methyl)oxolane:

Compound Name Key Structural Features CAS Number Key Differences
3-(Isocyanatomethyl)oxolane Oxolane with isocyanato-methyl group 1341487-61-3 Reactive isocyanate group vs. bromocycloheptyl ether
(3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]oxolane Bromo-chloro phenyl ether linked to oxolane 915095-89-5 Aromatic substituent vs. cycloheptyl group
3-(5-Bromothiophene-2-carbonyl)oxolane Bromothiophene-carbonyl attached to oxolane 7015-39-6 Thiophene ring vs. cycloheptyl ether
3-(Bromomethyl)-3-(methoxymethyl)-6-oxabicyclo[3.1.0]hexane Bicyclic oxolane with bromomethyl and methoxymethyl N/A Bicyclic structure vs. monocyclic oxolane

Key Observations :

  • Substituent Effects : The bromocycloheptyl group in the target compound introduces steric bulk compared to smaller substituents (e.g., phenyl or thiophene). This may reduce solubility in polar solvents but enhance lipophilicity, which is critical in drug design .
  • Reactivity : Bromine’s role as a leaving group is shared across analogs, but its position on a cycloheptyl ring (vs. aromatic systems) may alter reaction kinetics in nucleophilic substitutions .
Physicochemical Properties

While solubility data for this compound is unavailable, comparisons can be drawn from analogs:

  • Methyl Oxolane (unsubstituted): Solubility in water = 467 mg/L .
  • Bromoaromatic Oxolanes (e.g., CAS 915095-89-5): Likely lower aqueous solubility due to hydrophobic substituents .
  • Bicyclic Bromo-oxolanes (): Reduced solubility compared to monocyclic systems due to increased molecular rigidity .

Biological Activity

3-([(2-Bromocycloheptyl)oxy]methyl)oxolane is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

  • Molecular Formula : C12H17BrO2
  • Molecular Weight : 273.17 g/mol
  • IUPAC Name : this compound

The biological activity of this compound may be attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to modulation of their activity, potentially inhibiting or enhancing biological pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxolane compounds exhibit varying degrees of antimicrobial activity. For instance, a study on muscarine analogues demonstrated that certain oxolane derivatives showed significant antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 64 µg/mL to 512 µg/mL for various strains, including Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Bacterial Strain
5d64Staphylococcus aureus
5d128Escherichia coli
5d512Pseudomonas aeruginosa

Anti-inflammatory Activity

In vitro studies suggest that compounds similar to this compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This mechanism could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

  • Synthesis and Testing of Oxolane Derivatives : A study synthesized various oxolane derivatives for their biological evaluation. Among these, compounds with longer alkyl chains demonstrated enhanced activity against pathogenic microbes, suggesting that structural modifications can significantly impact biological efficacy .
  • Comparative Study on Antimicrobial Efficacy : A comparative analysis was conducted between different oxolane derivatives, highlighting that the presence of specific functional groups can enhance antimicrobial properties. For example, the introduction of bromine atoms in cycloalkyl moieties was found to increase the potency against bacterial strains .

Research Findings

The biological activity of this compound has been explored through various methodologies:

  • In Vitro Assays : Testing against a range of microbial strains has shown promising results.
  • Structure-Activity Relationship (SAR) : Investigations into how structural changes affect biological activity have provided insights into optimizing compound efficacy.
  • Toxicological Studies : Preliminary toxicological assessments indicate that while some derivatives exhibit strong biological activity, they also require careful evaluation for safety profiles.

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